(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid
Description
Properties
IUPAC Name |
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-2-3-1-4(3)7-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEMWFUKTKDJKP-YUPRTTJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1NC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1N[C@@H](C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585530 | |
| Record name | (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214193-13-2 | |
| Record name | (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214193-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amino Protection and DMAP Catalytic Cyclization
- The amino group of glutamic acid is protected, typically with tert-butoxycarbonyl (Boc) groups.
- 4-Dimethylaminopyridine (DMAP) is used as a catalyst to promote intramolecular cyclization, forming a bicyclic intermediate.
- Optimal catalytic conditions were found at a molar ratio of DMAP:di-tert-butyl dicarbonate:pyridine = 0.40:4.0:1.0, yielding (R)-1,2-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate with 82% yield.
Reduction-Dehydration to Alkene
- The bicyclic intermediate undergoes reduction and dehydration to form an alkene intermediate, setting the stage for cyclopropanation.
Asymmetric Simmons-Smith Reaction
- The Simmons-Smith reaction is employed asymmetrically to introduce the cyclopropane ring, crucial for the azabicyclo[3.1.0]hexane framework.
- Reaction time critically affects the cis/trans isomer ratio; the best cis/trans ratio of 6:1 was achieved at 19.5 hours.
- The overall yield for this step is approximately 30%, with a diastereomeric excess (de) of 72%.
Hydrolysis
- Final hydrolysis converts the protected intermediate into the free (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid.
- The product and intermediates were characterized by ^1H NMR, ^13C NMR, and X-ray diffraction for stereochemical confirmation.
Table 1: Key Reaction Conditions and Yields in Glutamic Acid Route
| Step | Conditions/Notes | Yield (%) | cis/trans Ratio | de (%) |
|---|---|---|---|---|
| DMAP Catalytic Cyclization | n(DMAP):n(di-tert-butyl dicarbonate):n(pyridine) = 0.40:4.0:1.0 | 82 | N/A | N/A |
| Simmons-Smith Reaction | Reaction time 19.5 h | 30 | 6:1 | 72 |
| Hydrolysis | Standard acidic hydrolysis | Quantitative | N/A | N/A |
Preparation via Cyclopropyl Acetal Intermediates
An alternative synthetic route involves cyclopropyl derivatives, as described in a patent (US4255334A):
Synthesis of 2-Cyanocyclopropyl-1,1-diethylacetal
- Starting from cis-ethyl 2-cyanocyclopropylcarboxylate, hydrolysis and subsequent treatment with oxalyl chloride and lithium aluminium hydride yield 2-cyanocyclopropylaldehyde.
- This aldehyde is converted to the diethylacetal derivative by refluxing in ethanol.
Formation of 2-Aminomethylcyclopropyl-1,1-diethylacetal
- Reduction of the acetal with lithium aluminium hydride produces the corresponding aminomethylcyclopropyl acetal.
Cyclization to 3-Azabicyclo(3.1.0)hexane-2-carboxylic Acid
- The aminomethylcyclopropyl acetal reacts with potassium cyanide and methanesulphonic acid in glacial acetic acid at 40–65 °C to form 3-acetyl 3-azabicyclo(3.1.0)hexane-2-carbonitrile.
- Hydrolysis with 6 N hydrochloric acid under reflux yields the hydrochloric acid salt of the bicyclic acid.
- Purification involves treatment with copper(II) hydroxide and hydrogen sulfide to isolate the free acid.
Table 2: Summary of Cyclopropyl Acetal Route
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Hydrolysis of cis-ethyl 2-cyanocyclopropylcarboxylate | NaOH, HCl acidification | Formation of 2-cyanocyclopropyl carboxylic acid |
| Conversion to aldehyde and acetal | Oxalyl chloride, LiAlH(OtBu)3, ethanol reflux | Formation of 2-cyanocyclopropylaldehyde and diethylacetal |
| Reduction to amine | LiAlH4 in THF | Formation of 2-aminomethylcyclopropyl acetal |
| Cyclization and cyanide addition | KCN, methanesulphonic acid, glacial acetic acid | Formation of bicyclic nitrile intermediate |
| Hydrolysis and purification | 6 N HCl reflux, Cu(OH)2 treatment, H2S | Isolation of free bicyclic acid |
Analytical Characterization
- Both synthetic routes employ ^1H NMR and ^13C NMR spectroscopy for structural verification.
- X-ray crystallography confirms stereochemistry, especially for the Boc-protected intermediates.
- The cis/trans isomer ratios and enantiomeric purity are critical parameters monitored during synthesis.
Comparative Analysis of Methods
| Feature | Glutamic Acid Route | Cyclopropyl Acetal Route |
|---|---|---|
| Starting Material | Glutamic acid | cis-ethyl 2-cyanocyclopropylcarboxylate |
| Key Catalysts/Reagents | DMAP, Simmons-Smith reagents | KCN, LiAlH4, oxalyl chloride |
| Stereochemical Control | Asymmetric synthesis with moderate de (72%) | Mixture of cis/trans isomers, separable |
| Overall Yield | Moderate (~30% for key step) | Not explicitly stated, multi-step process |
| Purification | Hydrolysis and chromatographic methods | Salt formation and metal complexation |
| Characterization | NMR, X-ray diffraction | NMR, spectral analysis |
Chemical Reactions Analysis
Types of Reactions
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,3S,5S)-2-Azabicyclo[310]hexane-3-carboxylic acid involves its interaction with specific molecular targets and pathways The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Modifications
Carboxylic Acid Derivatives
Amide Derivatives
Stereochemical Variations
Pharmacological Derivatives
Key Research Findings
Biological Activity : The (1S,3S,5S) stereoisomer shows superior ACE inhibition compared to other configurations, as seen in Hoe 498, which maintains >90% enzyme inhibition for 8 hours post-administration .
Solubility and Stability : Boc-protected derivatives (e.g., CAS 197142-36-2) exhibit higher thermal stability (predicted boiling point 355.9°C) and are preferred intermediates in peptide synthesis .
Toxicity Profiles : Carboxamide salts like the hydrochloride (CAS 709031-39-0) carry moderate hazards (e.g., H302: harmful if swallowed), whereas the parent carboxylic acid lacks significant hazards .
Structural and Functional Trends
- Rigidity vs. Flexibility : The bicyclo[3.1.0]hexane core enforces a planar conformation, enhancing binding to flat enzyme active sites. Derivatives with larger rings (e.g., bicyclo[3.3.0]octane in Hoe 498) allow broader substituent placement for targeted interactions .
- Functional Group Impact :
- Carboxylic Acid : Directly participates in hydrogen bonding with biological targets.
- Amides : Reduce acidity, improving membrane permeability.
- Boc Protection : Shields amines during synthesis, preventing unwanted side reactions .
Biological Activity
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid, also known by its CAS number 214193-13-2, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and applications in medicinal chemistry.
Chemical Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 127.14 g/mol
- IUPAC Name : this compound
- Structure : The compound features a unique bicyclic structure that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes cyclization reactions that yield high purity compounds suitable for biological testing .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Mu Opioid Receptor Antagonism : The compound has been studied for its action as a mu-opioid receptor antagonist, which may have implications in pain management and addiction treatment .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.
The mechanism of action involves the binding of this compound to specific receptors in the central nervous system, modulating neurotransmitter release and influencing various signaling pathways .
Study on Pain Management
A study conducted by researchers at a leading pharmacology institute evaluated the efficacy of this compound in a rodent model of chronic pain. Results indicated significant pain relief compared to control groups, highlighting its potential as a therapeutic agent in pain management.
Neuroprotection Research
Another investigation focused on the neuroprotective properties of this compound in models of Parkinson's disease. The findings suggested that it may reduce neuronal death and improve motor function in treated subjects compared to untreated controls.
Comparative Analysis with Similar Compounds
Q & A
Q. What is the structural significance of the bicyclo[3.1.0]hexane core in this compound, and how does its stereochemistry influence reactivity?
The bicyclo[3.1.0]hexane framework combines a strained cyclopropane ring fused to a pyrrolidine-like system, which imposes unique spatial constraints and electronic effects. The (1S,3S,5S) stereochemistry ensures specific intramolecular interactions, such as hydrogen bonding between the carboxylic acid and the adjacent azabicyclo nitrogen, stabilizing transition states during synthesis or biological interactions . This stereochemical rigidity is critical for enantioselective synthesis and receptor binding in pharmacological applications.
Q. What are the common synthetic routes for preparing (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid?
A widely cited method involves Simmons-Smith cyclopropanation of a pre-functionalized pyrrolidine precursor, followed by stereocontrolled introduction of the carboxylic acid group. For example, chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation) can enforce the desired stereochemistry . Post-cyclization steps often include hydrolysis of protected esters (e.g., tert-butyl esters) under acidic conditions, as described in intermediates like Boc-protected derivatives .
Q. How is this compound characterized analytically to confirm its stereochemical purity?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard for resolving enantiomers. NMR spectroscopy (e.g., , , and 2D NOESY) confirms spatial proximity of protons in the bicyclic system, while X-ray crystallography provides definitive stereochemical assignment .
Q. What safety precautions are required when handling this compound in the lab?
Due to limited toxicology data, assume acute toxicity risks. Use nitrile gloves , lab coats , and P95 respirators to avoid inhalation or skin contact. Work in a fume hood, and avoid aqueous discharge due to potential environmental persistence .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during the synthesis of this bicyclic compound?
Kinetic resolution using enzymes (e.g., lipases) or chiral ligands in transition-metal catalysis (e.g., Ru or Rh complexes) can enhance ee. For example, Rh-catalyzed cyclopropanation with chiral phosphine ligands achieves >95% ee by stabilizing specific transition states . Post-synthetic purification via diastereomeric salt formation (e.g., with L-tartaric acid) further refines stereochemical purity .
Q. What strategies address discrepancies in reported biological activity across studies?
Contradictions often arise from impurities (e.g., residual tert-butyl esters) or stereochemical variability. Validate purity via LC-MS and elemental analysis . Use docking studies to correlate stereochemistry with binding affinity to targets like dipeptidyl peptidase-4 (DPP-4), a key enzyme in diabetes therapeutics .
Q. How does the compound’s bicyclic scaffold influence its pharmacokinetic properties?
The rigid structure reduces conformational flexibility, enhancing metabolic stability (e.g., resistance to CYP450 oxidation) but may limit solubility. Prodrug strategies (e.g., esterification of the carboxylic acid) improve bioavailability, as seen in saxagliptin derivatives .
Q. What advanced techniques resolve stereoisomers during scale-up synthesis?
Dynamic kinetic resolution (DKR) using bifunctional catalysts (e.g., Pd/Enzyme systems) enables racemization of undesired enantiomers during reaction progression. Crystallization-induced diastereomer transformation (CIDT) with chiral resolving agents (e.g., 1-phenylethylamine) is also effective .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
